molecular formula C18H17N3O3S B508360 N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide CAS No. 313262-01-0

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Cat. No.: B508360
CAS No.: 313262-01-0
M. Wt: 355.4g/mol
InChI Key: FJYMISVGWPDVBQ-UHFFFAOYSA-N
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Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with acetic anhydride under acidic conditions to form 2-acetamidobenzothiazole.

    Substitution Reaction: The 2-acetamidobenzothiazole is then subjected to a substitution reaction with 4-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyridine or triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide stands out due to its unique ethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications and effects.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-24-14-7-4-12(5-8-14)17(23)21-18-20-15-9-6-13(19-11(2)22)10-16(15)25-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYMISVGWPDVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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